molecular formula C8H4N6OS B14489592 6-Nitroso-8-(1,3-thiazol-4-yl)-7H-purine CAS No. 65911-29-7

6-Nitroso-8-(1,3-thiazol-4-yl)-7H-purine

Cat. No.: B14489592
CAS No.: 65911-29-7
M. Wt: 232.22 g/mol
InChI Key: SDQSEOMTKOPFBQ-UHFFFAOYSA-N
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Description

6-Nitroso-8-(1,3-thiazol-4-yl)-7H-purine is a heterocyclic compound that features both a purine and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitroso-8-(1,3-thiazol-4-yl)-7H-purine typically involves the following steps:

    Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors.

    Introduction of the Thiazole Ring: The thiazole ring is introduced via a cyclization reaction involving a thioamide and a haloketone.

    Nitrosation: The final step involves the nitrosation of the purine ring, which can be achieved using nitrous acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Nitroso-8-(1,3-thiazol-4-yl)-7H-purine can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.

    Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride.

    Substitution: The thiazole ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 6-Nitro-8-(1,3-thiazol-4-yl)-7H-purine.

    Reduction: 6-Amino-8-(1,3-thiazol-4-yl)-7H-purine.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

6-Nitroso-8-(1,3-thiazol-4-yl)-7H-purine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Nitroso-8-(1,3-thiazol-4-yl)-7H-purine involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modifications that can alter their function. The thiazole ring can also participate in π-π stacking interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    6-Nitroso-7H-purine: Lacks the thiazole ring, making it less versatile in terms of chemical reactivity.

    8-(1,3-Thiazol-4-yl)-7H-purine: Lacks the nitroso group, reducing its potential for covalent interactions with biological targets.

Uniqueness

6-Nitroso-8-(1,3-thiazol-4-yl)-7H-purine is unique due to the presence of both the nitroso and thiazole groups, which confer a combination of reactivity and biological activity not found in similar compounds.

Properties

CAS No.

65911-29-7

Molecular Formula

C8H4N6OS

Molecular Weight

232.22 g/mol

IUPAC Name

4-(6-nitroso-7H-purin-8-yl)-1,3-thiazole

InChI

InChI=1S/C8H4N6OS/c15-14-8-5-7(9-2-10-8)13-6(12-5)4-1-16-3-11-4/h1-3H,(H,9,10,12,13)

InChI Key

SDQSEOMTKOPFBQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CS1)C2=NC3=C(N2)C(=NC=N3)N=O

Origin of Product

United States

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